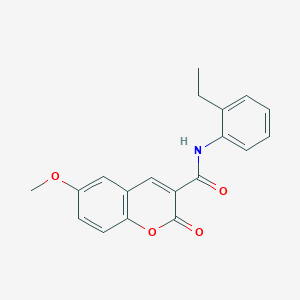

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-derived carboxamide characterized by a 2H-chromene (coumarin) backbone substituted with a methoxy group at position 6, a keto group at position 2, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 2-ethylphenyl group. This structural framework places it within a broader class of bioactive coumarin derivatives, which are often explored for pharmacological applications due to their diverse electronic and steric properties.

Properties

IUPAC Name |

N-(2-ethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-12-6-4-5-7-16(12)20-18(21)15-11-13-10-14(23-2)8-9-17(13)24-19(15)22/h4-11H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZAOZPCSWTVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different nucleophilic groups replacing the methoxy group.

Scientific Research Applications

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b)

- Substituent : The phenyl group at the carboxamide nitrogen contains a carboxylic acid (-COOH) at position 2.

- Synthesis : Yields of 69% (Method A) and 59% (Method B), recrystallized from butan-1-ol .

- Physical Properties : Melting point 124–125°C.

- Spectroscopy :

- ¹H-NMR : δ 8.89 (s, H-4), 13.20 (s, NH).

- IR : Peaks at 3287 cm⁻¹ (NH), 1726–1675 cm⁻¹ (C=O stretches).

- Elemental Analysis : Slight deviations in carbon and nitrogen content (e.g., found C: 64.00 vs. calculated 63.72) .

N-(3-Chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Substituent : A 3-chloro-2-methylphenyl group introduces halogen and alkyl moieties.

- Impact: Chlorine enhances electronegativity and may improve binding to hydrophobic targets.

N-(2,4-Dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Substituent : Two methoxy groups at positions 2 and 4 on the phenyl ring.

- Physicochemical Data: Molecular Formula: C₁₉H₁₇NO₆. Density: 1.337 g/cm³ (predicted). Boiling Point: 630.8°C (predicted). pKa: 10.73 (predicted), indicating moderate basicity .

N,N-Dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Substituent : Two benzyl groups on the carboxamide nitrogen.

- Impact : Increased lipophilicity due to aromatic benzyl groups, which could enhance membrane permeability but reduce solubility .

Comparative Data Table

Key Findings and Implications

Halogenated derivatives (e.g., 3-chloro substitution) may enhance stability and bioactivity through hydrophobic interactions .

Synthesis and Characterization :

- Higher yields (e.g., 69% for 36b) correlate with simpler substituents, while bulky groups (e.g., dibenzyl) may complicate synthesis .

- Predicted physicochemical properties (e.g., pKa, density) aid in rational drug design but require experimental validation .

Gaps in Data: Limited information on the target compound’s synthesis and biological activity necessitates further study. Melting points and solubility data for several analogs are unavailable, highlighting the need for comprehensive characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.